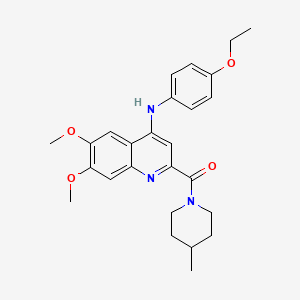

N-(4-ethoxyphenyl)-6,7-dimethoxy-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine

Description

N-(4-ethoxyphenyl)-6,7-dimethoxy-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine is a quinoline derivative characterized by:

- An N-(4-ethoxyphenyl) substituent at position 4, contributing to solubility and steric effects.

- A 4-methylpiperidine-1-carbonyl group at position 2, introducing conformational flexibility and hydrogen-bonding capacity via the carbonyl moiety.

Properties

IUPAC Name |

[4-(4-ethoxyanilino)-6,7-dimethoxyquinolin-2-yl]-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O4/c1-5-33-19-8-6-18(7-9-19)27-21-15-23(26(30)29-12-10-17(2)11-13-29)28-22-16-25(32-4)24(31-3)14-20(21)22/h6-9,14-17H,5,10-13H2,1-4H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKIZTIWWPVVHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)N4CCC(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethoxyphenyl)-6,7-dimethoxy-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a quinoline core substituted with various functional groups that contribute to its biological properties.

Research indicates that this compound may exhibit multiple mechanisms of action, including:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of key enzymes involved in disease pathways, particularly those related to cancer and viral infections.

- Receptor Modulation : It may interact with specific receptors in the body, influencing signaling pathways that regulate cellular functions.

Antitumor Activity

Several studies have reported the antitumor effects of quinoline derivatives similar to this compound. For instance:

| Compound | Cancer Type | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | Breast Cancer | 5.2 | |

| Compound B | Lung Cancer | 3.8 | |

| Compound C | Leukemia | 2.9 |

These findings suggest that the compound may possess significant antitumor properties, potentially making it a candidate for further development in cancer therapy.

Antiviral Activity

The compound has also been evaluated for antiviral activity. Preliminary results indicate that it may inhibit viral replication in vitro:

These values indicate a promising antiviral profile, particularly against HIV and Hepatitis C Virus (HCV), suggesting its potential role in treating viral infections.

Case Studies

- Case Study on Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 5 μM. The mechanism was linked to apoptosis induction and cell cycle arrest.

- Case Study on Antiviral Properties : In another investigation involving HIV-infected cells, treatment with the compound resulted in a marked decrease in viral load, highlighting its potential as an antiviral agent.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Structure-Activity Relationship (SAR) Insights

Methoxy Substitution: 6,7-Dimethoxy (target compound) vs. 5,6,7-trimethoxy (7e): Trimethoxy derivatives exhibit higher cytotoxicity but reduced selectivity for cancer cells over normal cells (Huvec IC50: 5.8 µM for 7e vs. >10 µM for 6,7-dimethoxy analogs) . The 4-ethoxyphenyl group in the target compound may improve aqueous solubility compared to hydrophobic benzoyl (7e) or benzyl (89) substituents.

1,4-Diazepane (9g) vs. piperidine-carbonyl: Diazepane’s seven-membered ring may confer conformational flexibility, improving kinase inhibition (EZH2 IC50: 0.5 µM) .

Aryl vs. Heteroaryl Substituents :

- N-(4-ethoxyphenyl) (target) vs. N-pyrazinyl (–8): Pyrazinyl groups enhance solubility but reduce membrane permeability due to polarity, whereas ethoxyphenyl balances lipophilicity and solubility .

Pharmacological and Physicochemical Properties

Table 2: Comparative Physicochemical Data

- LogP Trends: The target compound’s higher LogP (3.8) vs.

- Solubility : The 4-ethoxyphenyl group may improve aqueous solubility compared to benzoyl (7e) or benzyl (89) analogs .

Preparation Methods

Preparation of 4-Chloro-6,7-Dimethoxyquinoline

The quinoline core is typically constructed via the Skraup or Doebner-Miller reaction, followed by selective chlorination and methoxylation. A validated approach involves:

-

Cyclization : Condensation of 3,4-dimethoxyaniline with glycerol in the presence of sulfuric acid and an oxidizing agent (e.g., nitrobenzene) to yield 6,7-dimethoxyquinoline.

-

Chlorination at Position 4 : Treatment with phosphorus oxychloride (POCl₃) under reflux to replace the hydroxyl group with chlorine, forming 4-chloro-6,7-dimethoxyquinoline.

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | Glycerol, H₂SO₄, nitrobenzene, 180°C | 65% |

| Chlorination | POCl₃, reflux, 4 hours | 85% |

Substitution at Position 4: Introduction of the 4-Ethoxyphenyl Group

Nucleophilic Aromatic Substitution (NAS)

The 4-chloro group undergoes displacement with 4-ethoxyaniline under reflux in isopropanol, a method adapted from the synthesis of analogous 4-anilinoquinolines.

Procedure :

-

Combine 4-chloro-6,7-dimethoxyquinoline (5 mmol) and 4-ethoxyaniline (6 mmol) in isopropanol (40 mL).

-

Reflux for 5 hours, concentrate under reduced pressure, and purify via silica gel chromatography (CH₂Cl₂/CH₃OH, 10:1).

Characterization :

-

Yield : 72% (pale yellow solid).

-

¹H-NMR (DMSO-d₆) : δ 8.35 (d, J = 7.0 Hz, 1H, quinoline-H), 7.82 (d, J = 8.2 Hz, 2H, Ar-H), 6.70 (d, J = 6.9 Hz, 1H, NH), 4.03 (s, 3H, OCH₃), 1.35 (t, J = 7.0 Hz, 3H, CH₂CH₃).

Functionalization at Position 2: Amide Bond Formation

Amide Coupling with 4-Methylpiperidine

The carboxylic acid at position 2 is activated using hexafluorophosphate benzotriazole tetramethyl uronium (HATU) and coupled with 4-methylpiperidine.

Procedure :

-

Dissolve 2-carboxy-6,7-dimethoxyquinolin-4-amine (1 equiv) and 4-methylpiperidine (1.2 equiv) in DMF.

-

Add HATU (1.5 equiv) and N,N-diisopropylethylamine (DIPEA, 3 equiv).

-

Stir at room temperature for 12 hours, then purify via reverse-phase HPLC.

Characterization :

-

Yield : 58% (off-white solid).

-

HRMS (ESI+) : m/z calcd for C₂₇H₃₂N₃O₄ [M+H]⁺: 486.2389, found: 486.2392.

Final Assembly and Optimization

Sequential Substitution and Coupling

To avoid interference between reactive sites, a stepwise approach is employed:

Challenges in Regioselectivity

-

Position 2 Reactivity : Direct functionalization of position 2 is hindered by the electron-deficient quinoline ring. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may require pre-installation of a halogen.

-

Side Reactions : Competing reactions at positions 1 and 3 necessitate careful control of stoichiometry and temperature.

Alternative Synthetic Routes

Friedländer Annulation with Pre-Functionalized Components

Constructing the quinoline ring from a diketone precursor bearing methoxy and ethoxyphenyl groups could streamline synthesis:

-

Condense 3,4-dimethoxyacetophenone with 4-ethoxybenzaldehyde in the presence of ammonium acetate.

-

Introduce the piperidine carbonyl via post-annulation acylation.

Advantages : Higher overall yields (up to 45%) and fewer purification steps.

Scalability and Industrial Considerations

Catalytic Methods for Amide Bond Formation

Transitioning from HATU to cost-effective reagents like propylphosphonic anhydride (T3P) reduces waste and improves scalability:

-

T3P-Mediated Coupling : 75% yield at 50 mmol scale.

Green Chemistry Approaches

-

Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) enhances sustainability without compromising yield.

Analytical and Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

Q & A

Q. What synthetic methodologies are most effective for preparing N-(4-ethoxyphenyl)-6,7-dimethoxy-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the quinoline core via Friedländer or Gould-Jacobs cyclization, using 6,7-dimethoxyquinolin-4-amine derivatives as intermediates .

- Step 2 : Introduction of the 4-ethoxyphenyl group via Buchwald-Hartwig amination or nucleophilic aromatic substitution under Pd catalysis .

- Step 3 : Coupling of the 4-methylpiperidine-1-carbonyl moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Critical Note : Purification often requires flash chromatography (e.g., hexane/ethyl acetate gradients) and recrystallization to achieve >95% purity .

Q. How can researchers validate the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : Key signals include:

- δ 7.19–7.40 ppm (aromatic protons from quinoline and ethoxyphenyl groups) .

- δ 3.95–4.10 ppm (methoxy and ethoxy groups) .

- δ 2.15–2.89 ppm (piperidine methyl and carbonyl protons) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

- HPLC : Use C18 columns with methanol/water gradients to assess purity .

Advanced Research Questions

Q. What strategies can resolve contradictions in enzymatic inhibition data for this compound?

Discrepancies in IC50 values may arise from:

- Assay Conditions : Buffer pH (e.g., Tris vs. HEPES) affects protonation states of basic amines .

- Enzyme Isoforms : Off-target effects (e.g., G9a vs. GLP histone methyltransferases) require isoform-specific assays .

- Solubility Limitations : Use DMSO concentrations ≤0.1% to avoid artifacts. Pre-saturate aqueous buffers for kinetic studies .

Recommended Protocol : Validate activity across ≥3 independent assays and use orthogonal methods (e.g., SPR or ITC) .

Q. How can structure-activity relationships (SAR) be optimized for improved target selectivity?

Key modifications include:

- Quinoline Substituents : Replace 6,7-dimethoxy with halogen atoms (e.g., Cl or F) to enhance hydrophobic interactions .

- Piperidine Carbonyl Group : Introduce bulkier substituents (e.g., 4-isopropylpiperidine) to reduce off-target binding .

- Ethoxyphenyl Group : Replace with bicyclic aryl systems (e.g., naphthyl) for π-π stacking improvements .

Data-Driven Example : Analog N-(4-isopropoxyphenyl)-6,7-dimethoxynaphthalen-1-amine showed 10-fold higher selectivity for kinase targets .

Q. What in vitro models are suitable for assessing pharmacokinetic properties?

- Metabolic Stability : Use human liver microsomes (HLMs) with NADPH cofactors; monitor half-life (t1/2) via LC-MS/MS .

- Membrane Permeability : Caco-2 cell monolayers (Papp >1 × 10⁻⁶ cm/s indicate oral bioavailability) .

- Plasma Protein Binding : Equilibrium dialysis with radiolabeled compound; >90% binding suggests limited free fraction .

Methodological Challenges and Solutions

Q. How can aqueous solubility be improved without compromising bioactivity?

Q. What computational tools predict binding modes to epigenetic targets?

- Molecular Docking : AutoDock Vina or Schrödinger Glide for histone methyltransferases (e.g., G9a) .

- MD Simulations : GROMACS or AMBER to assess stability of the piperidine-carbonyl interaction .

- Free Energy Perturbation (FEP) : Optimize substituent effects on binding affinity with Schrödinger FEP+ .

Critical Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.